molecular formula C6H8ClNO4S B13123880 2-Amino-5-chlorobenzenesulfonicacidhydrate

2-Amino-5-chlorobenzenesulfonicacidhydrate

Cat. No.: B13123880
M. Wt: 225.65 g/mol
InChI Key: MNXVMVDCMRZSGI-UHFFFAOYSA-N
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Description

2-Amino-5-chlorobenzenesulfonicacidhydrate is an organic compound with the molecular formula C6H6ClNO3S. It is a derivative of benzenesulfonic acid, where the hydrogen atom at the 2 position is replaced by an amino group (-NH2) and the one at the 5 position is replaced by a chlorine atom. This compound is known for its applications in various fields, including organic synthesis and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Amino-5-chlorobenzenesulfonicacidhydrate can be synthesized through the sulfonation of p-chloroaniline. The process involves slowly adding 100% sulfuric acid to p-chloroaniline and the solvent diphenyl sulfone. The reaction is intense and produces 4-chloroaniline-2-sulfonic acid and water. The mixture is then heated under reduced pressure for several hours, cooled, dissolved in heated water, filtered, and crystallized to obtain the final product .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-chlorobenzenesulfonicacidhydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzenesulfonic acids, aminobenzenes, and chlorobenzenes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Amino-5-chlorobenzenesulfonicacidhydrate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-5-chlorobenzenesulfonicacidhydrate involves its interaction with specific molecular targets and pathways. The amino and chloro groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-5-chlorobenzenesulfonicacidhydrate is unique due to its specific combination of amino and chloro groups attached to the benzenesulfonic acid structure. This unique arrangement imparts distinct chemical and physical properties, making it valuable for various applications in synthesis, research, and industry .

Properties

Molecular Formula

C6H8ClNO4S

Molecular Weight

225.65 g/mol

IUPAC Name

2-amino-5-chlorobenzenesulfonic acid;hydrate

InChI

InChI=1S/C6H6ClNO3S.H2O/c7-4-1-2-5(8)6(3-4)12(9,10)11;/h1-3H,8H2,(H,9,10,11);1H2

InChI Key

MNXVMVDCMRZSGI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)S(=O)(=O)O)N.O

Origin of Product

United States

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